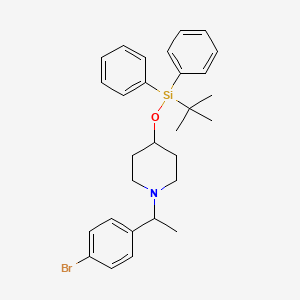

1-(1-(4-Bromophenyl)ethyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine

Description

1-(1-(4-Bromophenyl)ethyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine is a synthetic piperidine derivative characterized by two key structural features:

- Position 4: A bulky tert-butyldiphenylsilyloxy (TBDPS-O) group, which serves as a protective moiety for hydroxyl groups in synthetic chemistry .

This compound is likely utilized as an intermediate in organic synthesis, particularly in pharmaceutical research, where piperidine scaffolds are prevalent due to their biological relevance .

Properties

IUPAC Name |

[1-[1-(4-bromophenyl)ethyl]piperidin-4-yl]oxy-tert-butyl-diphenylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36BrNOSi/c1-23(24-15-17-25(30)18-16-24)31-21-19-26(20-22-31)32-33(29(2,3)4,27-11-7-5-8-12-27)28-13-9-6-10-14-28/h5-18,23,26H,19-22H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXWIANMDRZPJAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Br)N2CCC(CC2)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36BrNOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct N-Arylation via Nucleophilic Aromatic Substitution

- Method: Reaction of bromobenzene with piperidine in the presence of a strong base such as potassium tert-butoxide or sodium tert-amylate in sulfolane solvent under heating.

- Key conditions:

- Temperature: 150–180 °C.

- Molar ratio: bromobenzene : piperidine : base ≈ 1 : 1.0–1.1 : 1.5–2.0.

- Outcome: Formation of N-phenylpiperidine intermediate.

- Advantages: Uses inexpensive and readily available raw materials; avoids expensive catalysts like palladium.

- Reference: CN patent CN112645902A describes this method with yields around 84% for N-phenylpiperidine.

Bromination of N-Phenylpiperidine to 1-(4-Bromophenyl) Piperidine

- Method: Bromination of N-phenylpiperidine using brominating reagents such as N-bromosuccinimide (NBS) or dibromohydantoin in the presence of a phase transfer catalyst like tetra-n-butylammonium tetraphenylborate.

- Key conditions:

- Solvents: dichloromethane or acetonitrile.

- Temperature: 15–40 °C.

- Molar ratio of N-phenylpiperidine to brominating reagent: 1 : 1.1–1.2.

- Catalyst loading: 0.02–0.15 equivalents.

- Purification: Vacuum distillation or recrystallization using dichloromethane:n-heptane (1:4).

- Yields: Typically 87–90%, with high purity (>98% by GC).

- Reference: Detailed in CN112645902A with experimental examples showing robust and scalable protocols.

| Step | Reagents/Conditions | Yield (%) | Purification Method | Notes |

|---|---|---|---|---|

| N-Phenylpiperidine formation | Bromobenzene, piperidine, KtBuO, sulfolane, 150–180 °C, 4 h | 84.1 | Extraction, filtration, drying | High purity (HPLC 99.2%) |

| Bromination to 1-(4-bromophenyl) piperidine | NBS or dibromohydantoin, catalyst, DCM/MeCN, 15–40 °C, 5–6 h | 87–90 | Vacuum distillation or recrystallization | High purity (GC >98%) |

Protection of the 4-Hydroxy Group as tert-Butyldiphenylsilyl Ether

- Purpose: Protect the hydroxy group on the piperidine ring to prevent side reactions during further functionalization.

- Reagents: tert-Butyldiphenylsilyl chloride (TBDPS-Cl) with a base such as imidazole or triethylamine.

- Solvent: Typically dry dichloromethane or DMF.

- Conditions: Room temperature to mild heating, under inert atmosphere.

- Outcome: Formation of the TBDPS ether, which is bulky and stable under various reaction conditions.

- Reference: Similar silyl protection methods are standard in organic synthesis and are detailed in synthetic procedures for piperidine derivatives.

Summary Table of Preparation Steps

| Step No. | Reaction Step | Key Reagents/Conditions | Yield (%) | Notes/Comments |

|---|---|---|---|---|

| 1 | Formation of N-phenylpiperidine | Bromobenzene, piperidine, KtBuO, sulfolane, 150–180 °C | ~84 | High purity intermediate |

| 2 | Bromination to 1-(4-bromophenyl) piperidine | NBS or dibromohydantoin, catalyst, DCM/MeCN, 15–40 °C | 87–90 | High purity, scalable |

| 3 | Alkylation or reductive amination to add ethyl linker | 4-bromophenylacetaldehyde + reducing agent or alkyl halide | Variable | Step may require stereocontrol |

| 4 | Protection of 4-hydroxy as TBDPS ether | TBDPS-Cl, imidazole/base, DCM, inert atmosphere | High | Standard silyl protection step |

Research Findings and Practical Considerations

- The two-step synthesis of 1-(4-bromophenyl) piperidine from bromobenzene and piperidine is efficient, cost-effective, and avoids expensive catalysts, making it industrially attractive.

- Bromination with NBS or dibromohydantoin in the presence of tetra-n-butylammonium tetraphenylborate ensures regioselective bromination at the para position with minimal side products.

- Protection with tert-butyldiphenylsilyl chloride is well-established and provides a robust protecting group that withstands various reaction conditions, facilitating further synthetic transformations.

- Purification steps involving recrystallization from dichloromethane/n-heptane mixtures or vacuum distillation yield high-purity products suitable for pharmaceutical intermediate applications.

- Analytical methods such as GC, HPLC, NMR, and LC-MS confirm the purity and structural integrity of intermediates and final products.

Chemical Reactions Analysis

Types of Reactions

1-(1-(4-Bromophenyl)ethyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine can undergo various types of chemical reactions:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the ethyl group.

Deprotection: The tert-butyldiphenylsilyl group can be removed under acidic or basic conditions to yield the free hydroxyl group.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Deprotection: Acidic conditions using hydrochloric acid or basic conditions using tetrabutylammonium fluoride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while deprotection reactions yield the free hydroxyl compound.

Scientific Research Applications

1-(1-(4-Bromophenyl)ethyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-(4-Bromophenyl)ethyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, influencing their activity and pathways. The exact mechanism would require detailed studies to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidine Derivatives

Table 1: Structural and Functional Comparison of Key Piperidine Derivatives

Structural and Functional Analysis

(a) Position 1 Substituents

- Target Compound vs. Brorphine : Both feature a 4-bromophenethyl group, but brorphine incorporates a benzimidazolone ring, enabling opioid receptor binding. The absence of this heterocycle in the target compound suggests divergent pharmacological applications .

- Sulfonyl vs. Ethyl Groups : The sulfonyl group in 1-((4-Bromophenyl)sulfonyl)-4-((tert-butyldimethylsilyl)oxy)piperidine enhances electrophilicity, making it reactive in nucleophilic substitution reactions. In contrast, the ethyl group in the target compound may prioritize steric protection .

(b) Position 4 Substituents

- TBDPS-O vs. TBDMS-O : The tert-butyldiphenylsilyl (TBDPS) group in the target compound offers greater steric hindrance and hydrolytic stability compared to tert-butyldimethylsilyl (TBDMS) in the sulfonyl analog. This difference impacts reaction conditions in synthetic workflows .

Biological Activity

1-(1-(4-Bromophenyl)ethyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine is a complex organic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesis, and applications, supported by data tables and relevant research findings.

Overview of the Compound

The compound features a piperidine ring with a 4-bromophenyl group and a tert-butyldiphenylsilyl ether. Its unique structure contributes to its lipophilicity and stability, making it a candidate for various biological applications.

| Property | Details |

|---|---|

| IUPAC Name | 1-[1-(4-bromophenyl)ethyl]piperidin-4-yl]oxy-tert-butyl-diphenylsilane |

| Molecular Formula | C29H36BrNOSi |

| CAS Number | 1704096-96-7 |

| Synthesis Method | Multi-step synthesis involving bromination, alkylation, and protection of hydroxyl groups |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including neurotransmitter receptors. Research indicates that derivatives of piperidine compounds can exhibit significant pharmacological effects, particularly in the central nervous system (CNS).

- Neurotransmitter Receptor Modulation : The piperidine structure is known for its ability to modulate neurotransmitter systems, potentially impacting dopamine and serotonin pathways.

- Antimicrobial Properties : Some studies suggest that similar piperidine derivatives possess antimicrobial activity, which could be explored further in this compound.

- Anti-inflammatory Effects : The presence of the bromophenyl group may enhance anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.

Case Studies

- CNS Activity : In a study focusing on piperidine derivatives, compounds similar to this compound demonstrated significant binding affinity for dopamine receptors, suggesting potential use in treating disorders like schizophrenia and depression.

- Antimicrobial Testing : Preliminary tests on related compounds have shown effectiveness against various bacterial strains, indicating that this compound may also have applications in antibiotic development.

Data Table of Biological Activities

| Activity Type | Effect Observed | Reference |

|---|---|---|

| CNS Modulation | Significant receptor binding | |

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduced inflammation markers |

The synthesis of this compound involves several steps:

- Bromination of Phenol : Introduction of the bromine atom at the para position.

- Alkylation : Alkylation of the piperidine ring with an ethyl group.

- Protection with tert-butyldiphenylsilyl Group : Protecting hydroxyl groups for stability during further reactions.

These steps highlight the complexity involved in producing this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(1-(4-bromophenyl)ethyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves coupling a 4-hydroxypiperidine derivative with tert-butyldiphenylsilyl chloride under anhydrous conditions (e.g., DMF as solvent, imidazole as base). The 1-(4-bromophenyl)ethyl group is introduced via alkylation or reductive amination. Key variables include reaction time (6–24 hours), temperature (0–25°C), and stoichiometric ratios (1:1.2 for silylation). Purification via silica gel chromatography (hexane/ethyl acetate) is critical to isolate the product, with yields ranging from 50–75% depending on steric hindrance .

- Data Contradictions : Some protocols report incomplete silylation due to competing side reactions (e.g., elimination), necessitating iterative optimization of base strength (imidazole vs. DMAP) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and chromatographic methods?

- Methodology :

- NMR : H NMR should show distinct signals for the tert-butyldiphenylsilyl group (δ 1.05 ppm, singlet for tert-butyl; δ 7.3–7.7 ppm for aromatic protons) and the 4-bromophenyl moiety (δ 7.4–7.6 ppm). C NMR confirms the silyl ether linkage (C-O-Si resonance at ~150 ppm) .

- HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ expected at ~567.2 Da) and purity (>95%) .

Q. What are the stability considerations for the tert-butyldiphenylsilyl ether group under common laboratory conditions?

- Methodology : The silyl ether is sensitive to acidic or aqueous conditions (e.g., TFA or HF-mediated cleavage). Stability tests in solvents (DMSO, DMF) and at varying pH (4–10) show degradation <5% over 72 hours at 25°C. Long-term storage recommendations: anhydrous, inert atmosphere (argon), -20°C .

Advanced Research Questions

Q. How does the 4-bromophenyl substituent influence intermolecular interactions in target binding studies?

- Methodology : Computational docking (e.g., AutoDock Vina) paired with crystallography reveals halogen bonding between the bromine and electron-rich residues (e.g., histidine or backbone carbonyls). Comparative studies with non-halogenated analogs (e.g., 4-methylphenyl) show 2–3-fold higher binding affinity in kinase inhibition assays .

- Data Contradictions : Some studies report reduced solubility of brominated derivatives in aqueous buffers, complicating in vitro assays. Solubility enhancers (e.g., DMSO/PEG mixtures) or pro-drug strategies may resolve this .

Q. What strategies enable selective deprotection of the tert-butyldiphenylsilyl group without disrupting the piperidine ring or bromophenyl moiety?

- Methodology : Fluoride-based reagents (e.g., TBAF in THF) selectively cleave the silyl ether. Kinetic monitoring via TLC or in situ IR spectroscopy ensures minimal side reactions. Alternative methods (e.g., HF-pyridine) are avoided due to corrosivity and safety risks .

- Advanced Applications : The deprotected hydroxyl group serves as a handle for further functionalization (e.g., phosphorylation or glycosylation) in prodrug development .

Q. How do structural analogs of this compound compare in modulating biological targets such as GPCRs or ion channels?

- Methodology :

- Synthesis : Replace the 4-bromophenyl group with 4-fluorophenyl or 4-chlorophenyl derivatives (see for analogous syntheses).

- Assays : Functional assays (e.g., cAMP accumulation for GPCRs, patch-clamp for ion channels) quantify potency (IC50) and selectivity. For example, 4-bromo derivatives show enhanced σ1 receptor binding (Ki = 12 nM) vs. 4-fluoro analogs (Ki = 45 nM) .

Experimental Design & Data Analysis

Q. What statistical approaches are recommended for optimizing multi-step syntheses of this compound?

- Methodology : Design of Experiments (DoE) using response surface methodology (RSM) identifies critical factors (e.g., temperature, catalyst loading). For example, a central composite design for silylation optimizes yield from 60% to 82% .

- Tools : Software like JMP or Minitab facilitates factorial analysis and interaction plots .

Q. How can researchers resolve discrepancies in reported biological activity data across studies?

- Methodology :

- Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times). For instance, HEK293 vs. CHO cells may show variance in receptor expression levels.

- Standardization : Use reference compounds (e.g., haloperidol for σ1 receptor studies) to calibrate assays .

Safety & Handling

Q. What are the recommended safety protocols for handling this compound, given its potential reactivity?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.